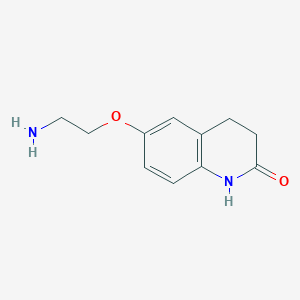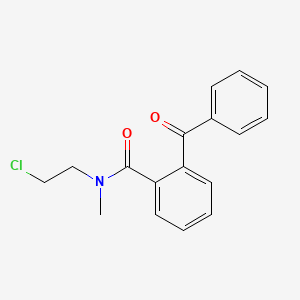
3,5-Octadien-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Octadien-2-ol: is an organic compound with the molecular formula C8H14O . It is a type of alcohol characterized by the presence of two double bonds in its carbon chain. This compound is known for its distinct odor and is often found in various natural sources, including certain types of ham .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Octadien-2-ol can be synthesized through various organic reactions. One common method involves the hydroboration-oxidation of 1,3,5-octatriene. This reaction typically uses diborane (B2H6) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,5-Octadien-2-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include and .
Reduction: This compound can be reduced to form saturated alcohols using reducing agents such as or .
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reaction with can produce corresponding alkyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Formation of 3,5-octadien-2-one.
Reduction: Formation of this compound.
Substitution: Formation of 3,5-octadien-2-chloride.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Octadien-2-ol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also used in the study of pheromones and insect attractants .
Medicine: While not widely used in medicine, this compound’s derivatives are explored for their potential therapeutic properties , including anti-inflammatory and antioxidant effects.
Industry: In the food industry, this compound is used as a flavoring agent due to its distinct odor. It is also used in the production of fragrances and cosmetics .
Mecanismo De Acción
The mechanism of action of 3,5-Octadien-2-ol involves its interaction with various biological targets . In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis. In the context of pheromones, it binds to specific receptors in insects, triggering behavioral responses. The exact molecular pathways can vary depending on the specific application and target organism .
Comparación Con Compuestos Similares
1-Octen-3-ol: Another alcohol with a similar structure but with only one double bond.
3,5-Octadien-2-one: A ketone derivative of 3,5-Octadien-2-ol.
2,4-Hexadien-1-ol: A shorter chain alcohol with two double bonds.
Uniqueness: this compound is unique due to its specific double bond configuration and hydroxyl group position, which contribute to its distinct chemical properties and applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
69668-82-2 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(3E,5E)-octa-3,5-dien-2-ol |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h4-9H,3H2,1-2H3/b5-4+,7-6+ |
Clave InChI |
RQQKJGCMOJSSOV-YTXTXJHMSA-N |
SMILES |
CCC=CC=CC(C)O |
SMILES isomérico |
CC/C=C/C=C/C(C)O |
SMILES canónico |
CCC=CC=CC(C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



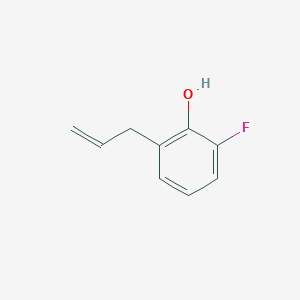
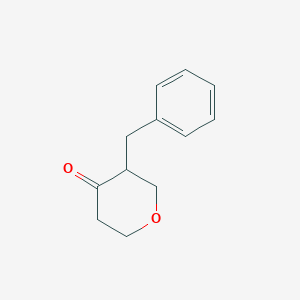
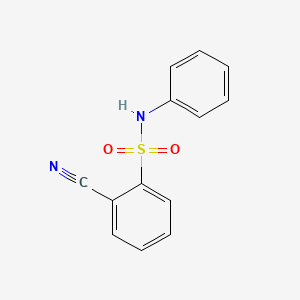
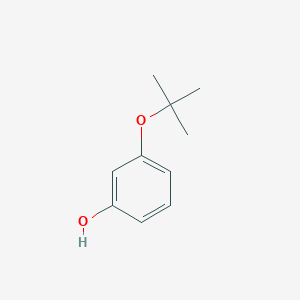
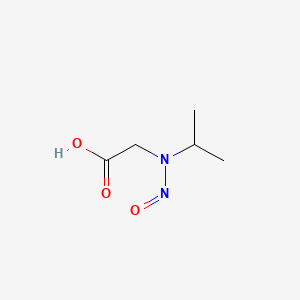
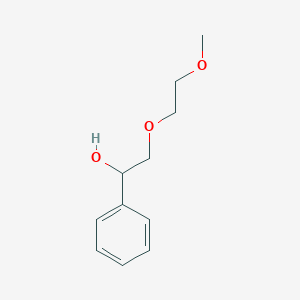
![[(2R,6R)-6-Methyloxan-2-yl]acetic acid](/img/structure/B3386058.png)
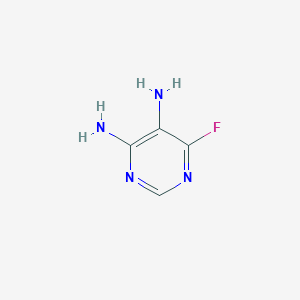
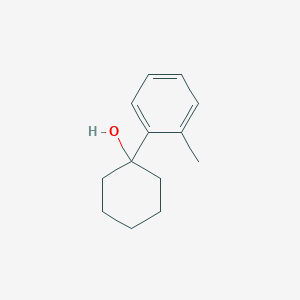
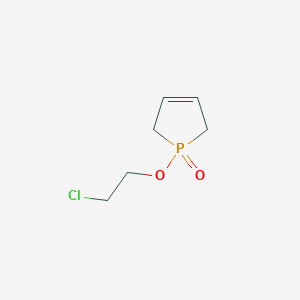
![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B3386081.png)
